phenanthrene;1,3,5-trinitrobenzene
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Overview
Description
Phenanthrene;1,3,5-trinitrobenzene is a compound that combines the structural features of phenanthrene and 1,3,5-trinitrobenzene Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the oxidation of trinitrotoluene to obtain trinitrobenzoic acid, which is then converted to 1,3,5-trinitrobenzene through a series of steps involving neutralization, filtration, and recrystallization .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and control of reaction parameters to avoid unwanted side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It reacts violently with strong oxidizing agents, leading to the formation of toxic fumes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-trinitrobenzene include reducing agents like hydrogen or metal hydrides for reduction reactions, and electron-rich arenes for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from the reactions of 1,3,5-trinitrobenzene include 1,3,5-triaminobenzene and various charge-transfer complexes. These products have significant applications in organic synthesis and materials science.
Scientific Research Applications
1,3,5-Trinitrobenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. It undergoes sorption kinetics on biochars, which affects its mobility and bioavailability in the environment . The compound’s reactivity is influenced by the presence of nitro groups, which can undergo reduction, oxidation, and substitution reactions, leading to the formation of various intermediates and final products .
Comparison with Similar Compounds
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features to phenanthrene.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, similar to the phenanthrene moiety in the compound.
2,4,6-Trinitrotoluene: A nitroaromatic compound with similar reactivity to 1,3,5-trinitrobenzene.
Uniqueness
Phenanthrene;1,3,5-trinitrobenzene is unique due to its combination of polycyclic aromatic and nitroaromatic features. This dual nature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, materials science, and industrial processes.
Properties
CAS No. |
6268-70-8 |
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Molecular Formula |
C20H13N3O6 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
phenanthrene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
InChI Key |
JGEHTTISKLXXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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